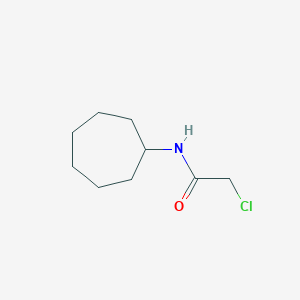

2-chloro-N-cycloheptylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-cycloheptylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c10-7-9(12)11-8-5-3-1-2-4-6-8/h8H,1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUSGIJCLFWHDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10411608 | |

| Record name | 2-chloro-N-cycloheptylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10411608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23511-50-4 | |

| Record name | 2-chloro-N-cycloheptylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10411608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-cycloheptylacetamide (CAS 23511-50-4) and the Broader Class of N-Alkyl Chloroacetamides

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chemical Intermediate

This technical guide delves into the chemistry of 2-chloro-N-cycloheptylacetamide (CAS No. 23511-50-4), a molecule of interest for synthetic chemists and drug discovery professionals. It is important to note that while this compound is commercially available, publicly accessible, in-depth research specifically characterizing this compound is limited. Therefore, this guide will provide a comprehensive overview of its chemical nature, synthesis, and potential applications by drawing parallels with closely related and well-documented N-alkyl and N-cycloalkyl chloroacetamides. The principles, protocols, and reactivity patterns discussed herein are foundational to this class of compounds and are presented to empower researchers in their work with this and similar molecules.

Molecular Profile and Physicochemical Properties

This compound belongs to the family of α-haloacetamides, which are characterized by a reactive carbon-chlorine bond alpha to a carbonyl group. This structural motif is a potent electrophilic center, rendering the entire class of molecules valuable as alkylating agents and synthetic intermediates.

Table 1: Key Identifiers and Properties of this compound

| Property | Value | Source |

| CAS Number | 23511-50-4 | [1] |

| Molecular Formula | C9H16ClNO | [1] |

| Molecular Weight | 189.68 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| SMILES | O=C(NC1CCCCCC1)CCl | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Due to the scarcity of experimental data for this compound, the physicochemical properties of a closely related analogue, 2-chloro-N-cyclohexylacetamide, are presented for comparative purposes.

Table 2: Computed Properties of 2-chloro-N-cyclohexylacetamide (CAS 23605-23-4)

| Property | Value | Source |

| Molecular Weight | 175.65 g/mol | [2] |

| XLogP3 | 1.8 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 175.0763918 Da | [2] |

Synthesis and Purification

The synthesis of N-substituted chloroacetamides is a well-established chemical transformation. The most common and straightforward method involves the acylation of a primary or secondary amine with chloroacetyl chloride.[2] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Conceptual Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Exemplary Laboratory-Scale Synthesis Protocol (Adapted for Cycloheptylamine)

This protocol is adapted from the synthesis of 2-chloro-N-cyclohexylacetamide and should be optimized for this compound.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve cycloheptylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or diethyl ether.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Acylation: Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[4]

Chemical Reactivity: The Chloroacetyl Group as an Electrophilic Handle

The primary mode of reactivity for this compound and its congeners is nucleophilic substitution at the α-carbon. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of this carbon, making the chlorine atom a good leaving group.[5][6]

Reaction with N-Nucleophiles

Amines readily displace the chloride to form the corresponding glycine amide derivatives. This reaction is fundamental in the construction of various biologically active molecules.

Reaction with O-Nucleophiles

Alcohols and phenols, typically in the presence of a base to form the more nucleophilic alkoxide or phenoxide, can react to yield ether-linked products.

Reaction with S-Nucleophiles

Thiols are excellent nucleophiles for this transformation, leading to the formation of thioethers. This reaction is of particular interest in biochemical studies, as the chloroacetyl group can be used to alkylate cysteine residues in proteins.

Caption: Nucleophilic substitution reactions of this compound.

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented, the broader class of N-substituted chloroacetamides has found utility in several areas:

-

Drug Discovery: These compounds are valuable building blocks for the synthesis of more complex molecules with potential therapeutic activity. The chloroacetyl group allows for the covalent modification of biological targets, a strategy employed in the design of certain enzyme inhibitors. For instance, derivatives of chloroacetamides have been investigated as kinase inhibitors.

-

Agrochemicals: Chloroacetamides are a well-known class of herbicides.[7] Their mode of action often involves the alkylation of key enzymes in plant metabolic pathways.

-

Antimicrobial Agents: Various N-substituted chloroacetamides have been synthesized and evaluated for their antibacterial and antifungal properties.[2] The presence of the chloroacetyl moiety is often crucial for their biological activity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a singlet for the two protons of the -CH₂Cl group, a multiplet for the proton on the nitrogen-bearing carbon of the cycloheptyl ring, and a series of multiplets for the remaining cycloheptyl protons. The amide proton would likely appear as a broad singlet or a doublet, depending on coupling to the adjacent CH group.

-

¹³C NMR: Key signals would include a peak for the carbonyl carbon, a peak for the carbon of the -CH₂Cl group, and a set of peaks corresponding to the carbons of the cycloheptyl ring.

Infrared (IR) Spectroscopy

Characteristic absorption bands would be expected for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), and the C-Cl stretch (in the fingerprint region).

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (189.68 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom ([M]+ and [M+2]+ in an approximate 3:1 ratio) would be a key diagnostic feature.

Safety and Handling

Specific toxicological data for this compound is not available. However, based on the safety profiles of other chloroacetamides, it should be handled with care in a well-ventilated laboratory fume hood.[8][9][10][11]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a reactive chemical intermediate with significant potential in synthetic chemistry, particularly in the fields of drug discovery and agrochemicals. Its utility stems from the electrophilic nature of the chloroacetyl group, which allows for facile nucleophilic substitution reactions. While specific data for this compound is sparse, a strong understanding of the chemistry of the broader class of N-alkyl chloroacetamides provides a solid foundation for its use in research and development. As with any chemical, proper safety precautions are paramount when handling this compound.

References

A comprehensive list of references is provided for further reading and verification of the information presented in this guide.

References

-

Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(4), 443-450. Available from: [Link]

- PubChem. (n.d.). 2-chloro-N-cyclopentylacetamide. National Center for Biotechnology Information.

-

International Labour Organization. (n.d.). ICSC 0640 - 2-CHLOROACETAMIDE. Retrieved from: [Link]

-

Kopjar, N., et al. (2016). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Archives of Industrial Hygiene and Toxicology, 67(3), 211-223. Available from: [Link]

-

Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(4), 443-450. [ResearchGate Request PDF]. Available from: [Link]

- Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Chloro-N-cyclopropylacetamide.

-

Abdel-Latif, E., & Moustafa, M. M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Serbian Chemical Society, 84(11), 1189-1215. Available from: [Link]

- Synthesis of some Amide derivatives and their Biological activity. (n.d.). International Journal of Pharmaceutical Sciences and Research.

- Fisher Scientific. (2023). SAFETY DATA SHEET: 2-Chloroacetamide.

- PubChem. (n.d.). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. National Center for Biotechnology Information.

-

ChemBK. (n.d.). 2-Chloroacetamide. Retrieved from: [Link]

- Sigma-Aldrich. (2024). SAFETY DATA SHEET: 2-Chloroacetamide.

-

Abdel-Latif, E., & Moustafa, M. M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Serbian Chemical Society, 84(11), 1189-1215. [ResearchGate]. Available from: [Link]

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Chloroacetamide.

-

Kumar, A., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. ResearchGate. Available from: [Link]

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from: [Link]

- PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information.

-

Abdel-Latif, E., & Moustafa, M. M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Serbian Chemical Society, 84(11), 1189-1215. [ResearchGate]. Available from: [Link]

- MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.

-

Pachuta-Stec, A., et al. (2012). Biological Activity of Novel N-Substituted Amides of endo-3-(3-Methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid and N-Substituted Amides of 1-(5-Methylthio-1,2,4-triazol-3-yl)cyclohexane-2-carboxylic Acids. Zeitschrift für Naturforschung C, 67(3-4), 123-134. Available from: [Link]

-

PrepChem. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Retrieved from: [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from: [Link]

-

Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1139-1142. Available from: [Link]

-

MDPI. (2023). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved from: [Link]

-

The Organic Chemistry Tutor. (2021, May 13). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols] [Video]. YouTube. Retrieved from: [Link]

-

Merlic, C. A. (2000). WebSpectra: Problems in NMR and IR Spectroscopy. UCLA Department of Chemistry and Biochemistry. Retrieved from: [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. ijpsr.info [ijpsr.info]

- 3. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. chembk.com [chembk.com]

- 11. fishersci.com [fishersci.com]

Biological activity of N-substituted chloroacetamides.

An In-Depth Technical Guide to the Biological Activity of N-Substituted Chloroacetamides

Introduction: The Versatile Chloroacetamide Scaffold

N-substituted chloroacetamides are a class of organic compounds characterized by a chloroacetyl group attached to a nitrogen atom, which is further substituted with various alkyl or aryl moieties. This chemical scaffold has garnered significant attention in medicinal chemistry and agrochemistry due to its remarkable versatility and wide spectrum of biological activities.[1] The core of its reactivity lies in the α-chloro group, which makes the adjacent carbonyl carbon susceptible to nucleophilic attack and the methylene carbon an effective alkylating agent. This inherent reactivity allows these molecules to covalently interact with various biological macromolecules, underpinning their diverse pharmacological and physiological effects.

The biological activity of a specific N-substituted chloroacetamide is profoundly influenced by the nature of the substituent on the nitrogen atom.[1] Variations in this substituent can modulate the compound's lipophilicity, steric profile, and electronic properties, which in turn dictate its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. This guide provides a comprehensive technical overview of the primary biological activities of N-substituted chloroacetamides, focusing on their antimicrobial, herbicidal, and anticancer properties, supported by mechanistic insights and validated experimental protocols.

Core Synthesis Strategy

The foundational synthesis of N-substituted chloroacetamides is typically achieved through a straightforward and robust nucleophilic acyl substitution. This involves the chloroacetylation of a primary or secondary amine with chloroacetyl chloride, often in the presence of a base or in a suitable solvent like acetic acid to neutralize the HCl byproduct.[2][3][4] This reliable method allows for the generation of a vast library of derivatives for structure-activity relationship (SAR) studies.

Figure 1: General synthesis of N-substituted chloroacetamides.

Antimicrobial and Antifungal Activity

N-substituted chloroacetamides have demonstrated significant potential as antimicrobial and antifungal agents.[1][5] Their efficacy is particularly notable against Gram-positive bacteria and certain pathogenic fungi, addressing a critical need for new compounds in an era of growing antimicrobial resistance.[1][6]

Mechanism of Action

The antimicrobial action of chloroacetamides is largely attributed to their ability to act as alkylating agents. The electrophilic carbon of the chloromethyl group can form covalent bonds with nucleophilic functional groups (e.g., sulfhydryl groups in cysteine residues) found in essential bacterial or fungal enzymes and proteins.[7] This covalent modification can lead to enzyme inactivation, disruption of cellular metabolism, and ultimately, cell death. Molecular docking studies have suggested that some derivatives may target enzymes like TtRNA, which is crucial for protein synthesis.[4]

Structure-Activity Relationship (SAR)

The antimicrobial potency of these compounds is intrinsically linked to their chemical structure, particularly the substituents on the N-phenyl ring.[1]

-

Lipophilicity: Higher lipophilicity generally correlates with enhanced antimicrobial activity. This is because increased lipid solubility facilitates the passage of the molecule through the phospholipid bilayer of microbial cell membranes.[1][6]

-

Substituent Position and Type: Halogenated substituents (e.g., -F, -Cl, -Br) on the phenyl ring, especially at the para-position, have been shown to be particularly effective.[1][6] For instance, N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides are among the most active derivatives, likely due to a favorable combination of electronic effects and lipophilicity.[6]

Table 1: Antimicrobial Activity of Representative N-(substituted phenyl)-2-chloroacetamides

| Compound ID | N-Phenyl Substituent | Activity against S. aureus | Activity against C. albicans | Key Insight |

|---|---|---|---|---|

| SP5 | 4-Bromo | High | Moderate | High lipophilicity enhances activity.[1] |

| SP9 | 4-Hydroxy | Moderate | Low | Lower lipophilicity reduces efficacy.[1] |

| - | 4-Chloro | High | Moderate | Halogenated p-substituents are highly active.[6] |

| - | 4-Fluoro | High | Moderate | Halogenated p-substituents are highly active.[6] |

Data synthesized from multiple sources for comparative illustration.[1][6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[8][9] It determines the lowest concentration of the compound that prevents visible microbial growth.[10][11]

Objective: To determine the MIC of N-substituted chloroacetamide derivatives against a target microorganism using the broth microdilution method.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate growth medium[10]

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial or fungal inoculum standardized to ~5×10^5 CFU/mL[11]

-

Positive control (medium with inoculum)

-

Negative control (medium only)

-

Standard antibiotic (e.g., ciprofloxacin, fluconazole)

Step-by-Step Methodology:

-

Prepare Compound Dilutions: Perform a serial two-fold dilution of the test compound in the microtiter plate. Typically, 50-100 µL of broth is added to each well, followed by the compound to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).[9][11]

-

Inoculation: Add a standardized volume of the microbial inoculum to each well (except the negative control). The final inoculum concentration should be approximately 5×10^5 CFU/mL.[11]

-

Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).[11]

-

Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[8][10]

-

Validation: The positive control well must show turbidity, and the negative control well must remain clear for the assay to be valid.

Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Herbicidal Activity

Chloroacetamide herbicides have been used extensively in agriculture for decades, primarily for pre-emergence control of grass and some broadleaf weeds in major crops.[12] Commercial examples include alachlor, metolachlor, and butachlor.[13]

Mechanism of Action

The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[14] VLCFAs (chains > 18 carbons) are essential for various plant processes, including the formation of cuticular waxes, membrane lipids, and suberin.

-

Target Enzyme: Chloroacetamides target and inhibit VLCFA elongase enzymes, which are critical for extending fatty acid chains.[14]

-

Covalent Binding: It is hypothesized that the chloroacetamide molecule covalently binds to a reactive cysteinyl sulfur in the active site of the condensing enzyme component of the elongase complex.[7][12][14]

-

Physiological Effects: Inhibition of VLCFA synthesis disrupts cell division and expansion, leading to a cessation of early seedling growth, particularly affecting the emerging shoot.[12][14] This prevents weeds from successfully emerging from the soil, which is why these compounds are effective as pre-emergence herbicides.[12] In plants, these herbicides are often detoxified through conjugation with glutathione.[12]

Figure 3: Proposed mechanism of action for chloroacetamide herbicides.

Structure-Activity Relationship (SAR)

The herbicidal efficacy of chloroacetamides is a complex interplay of several factors. While it was once believed that a 2,6-disubstituted phenyl moiety was essential for high activity, newer compounds have challenged this notion.[13][15] Research indicates that a reduced level of N-alkylating reactivity can correlate with improved herbicidal efficacy, suggesting that while the alkylating potential is necessary, excessive reactivity may lead to non-specific binding and reduced translocation to the target site.[16] Ultimately, phytotoxicity is strictly related to the overall molecular structure, which influences lipophilicity, plant uptake, mobility, and detoxification rates.[16][17]

Experimental Protocol: Algal Oleic Acid Incorporation Assay

A specific and sensitive bioassay has been developed to quantify the herbicidal activity of chloroacetamides by measuring their effect on VLCFA synthesis in algae.[18]

Objective: To quantify the herbicidal activity of a test compound by measuring the inhibition of [14C]oleic acid incorporation into the non-lipid fraction of Scenedesmus acutus.

Materials:

-

Culture of Scenedesmus acutus

-

[14C]oleic acid (radioactive tracer)

-

Test compounds and known chloroacetamide herbicide (e.g., butachlor) as a positive control

-

Scintillation vials and scintillation fluid

-

Equipment for cell harvesting (centrifuge) and counting (scintillation counter)

Step-by-Step Methodology:

-

Incubation Setup: Prepare algal cell suspensions in a suitable medium. Add the test compounds at various concentrations to different batches.

-

Tracer Addition: Add a known amount of [14C]oleic acid to each suspension.

-

Incubation: Incubate the algal cells for a defined period (e.g., 3 hours) under appropriate light and temperature conditions to allow for oleic acid metabolism and incorporation.[18]

-

Saponification and Extraction: Harvest the cells by centrifugation. Saponify the cell pellet to hydrolyze lipids. Perform a solvent extraction to remove all lipids, including non-saponifiable ones.[18]

-

Quantification: The remaining pellet contains the non-lipid cell components. Measure the radioactivity incorporated into this fraction using a scintillation counter.

-

Data Analysis: Calculate the percentage inhibition of radioactivity incorporation for each compound concentration compared to an untreated control. Determine the IC50 value (the concentration required to cause 50% inhibition). A lower IC50 indicates higher herbicidal potency.[18]

Anticancer Activity

More recently, N-substituted chloroacetamides have emerged as a promising class of anticancer agents.[19] Their activity has been demonstrated against a range of cancer cell lines, including those of the breast, prostate, and lung.[20][21] A particularly exciting development is their potential to target cancer stem cells (CSCs), which are implicated in tumor relapse and chemoresistance.[20]

Mechanism of Action

The anticancer effects of chloroacetamides are multifaceted and appear to involve several mechanisms:

-

Induction of Apoptosis: Many derivatives induce programmed cell death in cancer cells. For example, N-(3,5-diiodophenyl)-2,2-dichloroacetamide has been shown to induce apoptosis in non-small cell lung cancer cells.[21]

-

Signaling Pathway Inhibition: Some compounds are proposed to inhibit critical cell survival signaling pathways, such as the PI3K/Akt/mTOR pathway, which is commonly dysregulated in cancer.[22]

-

Induction of Ferroptosis: A novel and potent mechanism involves the inhibition of Glutathione Peroxidase 4 (GPX4).[23] GPX4 is a key enzyme that protects cells from lipid peroxidation. By covalently binding to and inhibiting GPX4, chloroacetamide derivatives can cause an accumulation of lipid peroxides, leading to an iron-dependent form of cell death known as ferroptosis.[23] This is a distinct mechanism from apoptosis and represents a promising new strategy for cancer therapy.

Figure 4: Induction of ferroptosis by GPX4-inhibiting chloroacetamides.

Structure-Activity Relationship (SAR)

The development of chloroacetamides as anticancer drugs has benefited significantly from SAR studies. It was found that N-phenyl-2,2-dichloroacetamide analogues are substantially more potent than the parent drug candidate, sodium dichloroacetate (DCA).[24]

-

Substitution Pattern: Multi-substituted N-phenyl rings, particularly 3,5-disubstituted analogues, exhibit satisfactory potency.[21]

-

Specific Derivatives: N-(3-iodophenyl)-2,2-dichloroacetamide was identified as an optimized lead compound with an IC50 of 4.76 µM against the A549 lung cancer cell line.[24] More recently, a benzylaniline derivative containing the chloroacetamide warhead, compound Y19, showed potent GPX4 inhibition and an IC50 of 21 nM against MDA-MB-231 breast cancer cells.[23]

Table 2: Cytotoxic Activity of N-Phenyl Dichloroacetamide Derivatives

| Compound | N-Phenyl Substituent | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| DCA (parent) | - | A549 (Lung) | > 1000 | [24] |

| 3e | 3-Iodophenyl | A549 (Lung) | 4.76 | [24] |

| - | 3,5-Diiodophenyl | A549 (Lung) | 2.84 | [21] |

| Y19 | Benzylaniline | MDA-MB-231 (Breast) | 0.021 |[23] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess the in vitro cytotoxic effect of a compound by measuring the metabolic activity of viable cells.[22]

Objective: To evaluate the antiproliferative activity of N-substituted chloroacetamide derivatives against human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol or DMSO)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Remove the treatment medium and add fresh medium containing the MTT reagent (typically at 0.5 mg/mL). Incubate for 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[22]

-

Solubilization: Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Directions

N-substituted chloroacetamides represent a privileged chemical scaffold with a proven track record in agriculture and burgeoning potential in medicine. Their straightforward synthesis and tunable biological activity make them highly attractive for further development. The core strength of this class lies in the reactive chloroacetamide "warhead," which can be directed against different biological targets—from microbial enzymes to key regulators of plant growth and cancer cell death pathways.

Future research should focus on designing next-generation derivatives with enhanced target specificity and improved safety profiles. Elucidating the precise molecular interactions through X-ray crystallography and advanced molecular modeling will be crucial. Furthermore, exploring novel applications, such as their use as antiviral or anti-inflammatory agents, could open new therapeutic avenues for this versatile and potent class of molecules.

References

-

Fuerst, E. P. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, Cambridge University Press & Assessment. [Link]

-

Rauch, A. et al. (2026). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]

-

Wikipedia. (n.d.). Minimum inhibitory concentration. Wikipedia. [Link]

-

Jablonkai, I., & Hulesch, A. (2002). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science. [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

-

Kolundžić, M. et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]

-

Kolundžić, M. et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju. [Link]

-

Okamoto, H. et al. (1991). Synthesis and Herbicidal Activity of N(1-Arylethenyl)-2-chloroacetamides. Agricultural and Biological Chemistry, Taylor & Francis. [Link]

-

Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

-

Andrews, J. M. (2006). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy. [Link]

-

SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

-

Fuerst, E. P. (2017). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, Cambridge Core. [Link]

-

Okamoto, H. et al. (1991). Synthesis and Herbicidal Activity of N-(1-Arylethenyl)-2-chloroacetamides. Bioscience, Biotechnology, and Biochemistry, Oxford Academic. [Link]

-

Weisshaar, H., & Böger, P. (1998). A specific and sensitive assay to quantify the herbicidal activity of chloroacetamides. Pesticide Biochemistry and Physiology. [Link]

-

Khan, S. et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. ResearchGate. [Link]

-

Jablonkai, I. (2002). Alkylating reactivity and herbicidal activity of chloroacetamides. ResearchGate. [Link]

-

Abdel-Latif, E. et al. (2022). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]

-

Wagh, S. B. et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

-

da Silva, C. R. et al. (2020). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. Anais da Academia Brasileira de Ciências, SciELO. [Link]

-

da Silva, C. R. et al. (2020). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, SciELO. [Link]

-

Sridhar, S. K. et al. (2002). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, MDPI. [Link]

-

Padhariya, K. N. et al. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug Development Research. [Link]

-

da Silva, C. R. et al. (2020). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. ResearchGate. [Link]

-

Navarrete-Miguel, F. J. et al. (2022). Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3. Molecules, MDPI. [Link]

-

Hsieh, Y.-S. et al. (2022). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, ACS Publications. [Link]

-

Taliani, S. et al. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. PubMed Central. [Link]

-

Lamberth, C. (2016). Chloroacetamide Herbicides. Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. [Link]

-

Bogdanović, A. et al. (2024). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Organics, MDPI. [Link]

-

Li, T.-W. et al. (2012). Multi-substituted N-phenyl-2, 2-dichloroacetamide analogues as anti-cancer drugs: design, synthesis and biological evaluation. Yao Xue Xue Bao. [Link]

-

Yang, Y. et al. (2010). Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. [Link]

-

Abdel-Latif, E. et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

-

Abdel-Latif, E. et al. (2019). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]

-

Wang, A. et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine. [Link]

-

Abdel-Rhman, M. H. et al. (2022). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. SA Journal of Chemistry, SciELO South Africa. [Link]

-

Yin, Y. et al. (2025). Discovery of novel benzylaniline derivatives containing chloroacetamide as GPX4 inhibitors with potential efficacy in triple-negative breast cancer. European Journal of Medicinal Chemistry. [Link]

-

Singh, R. K. et al. (2014). A comparative theoretical study on the biological activity, chemical reactivity, and coordination ability of dichloro-substituted (1,3-thiazol-2-yl)acetamides. Semantic Scholar. [Link]

Sources

- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijpsr.info [ijpsr.info]

- 6. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 8. emerypharma.com [emerypharma.com]

- 9. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. semanticscholar.org [semanticscholar.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Multi-substituted N-phenyl-2, 2-dichloroacetamide analogues as anti-cancer drugs: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Discovery of novel benzylaniline derivatives containing chloroacetamide as GPX4 inhibitors with potential efficacy in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Applications of 2-chloro-N-cycloheptylacetamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-substituted acetamide scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential across a spectrum of diseases. Within this class, 2-chloro-N-cycloheptylacetamide emerges as a molecule of interest, warranting a thorough investigation of its potential pharmacological activities. While direct research on this specific compound is nascent, the broader family of chloroacetamide derivatives has established a compelling precedent for bioactivity, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] This guide provides a comprehensive framework for exploring the therapeutic applications of this compound. It synthesizes established methodologies for the synthesis, characterization, and biological evaluation of related compounds, offering a scientifically rigorous, albeit prospective, roadmap for its development. By elucidating potential mechanisms of action and providing detailed experimental protocols, this document aims to catalyze further research into this promising, yet underexplored, chemical entity.

Introduction: The Chloroacetamide Scaffold in Medicinal Chemistry

The chloroacetamide functional group is a key pharmacophore in modern drug discovery. Its inherent reactivity, stemming from the electrophilic carbon adjacent to the chlorine atom, allows for covalent interactions with nucleophilic residues in biological targets.[5] This reactivity has been harnessed to develop a diverse array of bioactive molecules. N-aryl-2-chloroacetamide derivatives, for instance, have shown potent antiproliferative activity against various cancer cell lines.[1] The versatility of the chloroacetamide core allows for systematic modifications to enhance potency and selectivity, making it an attractive starting point for the design of novel therapeutics.[6]

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through a straightforward and well-documented chloroacetylation reaction.[4][7][8]

Synthetic Protocol

Materials:

-

Cycloheptylamine

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Tertiary amine base (e.g., triethylamine)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Dissolve cycloheptylamine in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a stoichiometric equivalent of chloroacetyl chloride to the cooled solution, followed by the dropwise addition of the tertiary amine base to scavenge the generated HCl.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product into an organic solvent.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

| Analytical Technique | Expected Observations |

| 1H NMR | Characteristic peaks corresponding to the cycloheptyl ring protons and the methylene protons adjacent to the chlorine and carbonyl groups. The chemical shifts and coupling patterns will be indicative of the N-cycloheptylacetamide structure.[7] |

| 13C NMR | Resonances for the carbonyl carbon, the chlorinated methylene carbon, and the distinct carbons of the cycloheptyl ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C9H16ClNO (189.68 g/mol ).[9] The isotopic pattern of chlorine (35Cl and 37Cl) should also be observable. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II). |

Prospective Therapeutic Applications and Screening Protocols

Based on the established bioactivities of related chloroacetamide derivatives, this compound holds potential in several therapeutic areas.

Anticancer Activity

N-substituted chloroacetamides have demonstrated significant antiproliferative effects.[1] The proposed mechanism often involves the alkylation of crucial cellular nucleophiles, leading to the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1]

Caption: Proposed mechanism of covalent inhibition by this compound.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic applications of this compound is currently lacking, the extensive research on the broader class of chloroacetamide derivatives provides a strong rationale for its investigation. The synthetic accessibility of this compound, coupled with the well-established protocols for screening its biological activity, makes it an attractive candidate for further research. Future studies should focus on the systematic evaluation of its anticancer, antimicrobial, and anti-inflammatory properties. Elucidation of its precise mechanism of action and identification of its cellular targets will be crucial for its potential development as a novel therapeutic agent.

References

- Benchchem. (n.d.). Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry.

- A chloroacetamide derivative as a potent candidate for fusariosis treatment. (2022). PMC - NIH.

- The Role of Chloroacetamide Derivatives in Modern Chemistry. (n.d.).

- Khalaf, N. A., Abdel-Latif, E., Ismail, M. A., & Metwally, H. M. (n.d.). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. SciELO South Africa.

- Chloroacetamide – Knowledge and References. (n.d.). Taylor & Francis.

- This compound. (n.d.). ChemScene.

- 2-chloro-N-cyclopentylacetamide. (n.d.). PubChem.

- 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis. (n.d.). ChemicalBook.

- Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. (n.d.). PrepChem.com.

- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research.

- How to prepare and apply 2-Chloro-N-methylacetamide?. (n.d.). Guidechem.

- Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (n.d.). MDPI.

- This compound. (n.d.). BLD Pharm.

- Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. (n.d.). PMC - PubMed Central.

- Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. (2019). Oriental Journal of Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds [scielo.org.za]

- 4. ijpsr.info [ijpsr.info]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Putative Mechanisms of Action of 2-chloro-N-cycloheptylacetamide in Biological Systems

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the hypothesized mechanisms of action for 2-chloro-N-cycloheptylacetamide. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Therefore, the proposed mechanisms are largely inferred from the well-documented biological activities of the broader class of α-chloroacetamides. This guide is intended to provide a robust theoretical framework to direct future experimental investigations.

Introduction and Executive Summary

This compound belongs to the class of α-chloroacetamides, a group of compounds known for their diverse biological activities, including herbicidal, antimicrobial, and cytotoxic effects. The core chemical feature of this class is the chloroacetyl group, which acts as an electrophilic "warhead," enabling covalent interaction with nucleophilic residues in biological macromolecules. The N-cycloheptyl substitution is anticipated to modulate the compound's lipophilicity, membrane permeability, and steric interactions with target proteins, thereby influencing its potency and selectivity.

This guide will explore the three primary putative mechanisms of action for this compound, drawing parallels from structurally related compounds:

-

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis: A well-established herbicidal mechanism that disrupts plant cell growth and development.

-

Antimicrobial Activity via Enzyme Inhibition: Targeting essential bacterial enzymes, potentially those involved in cell wall biosynthesis.

-

Cytotoxicity in Eukaryotic Cells: Induction of oxidative stress and apoptosis, with potential applications in oncology.

Methodologies for the experimental validation of these proposed mechanisms will be detailed, providing a roadmap for researchers investigating the biological profile of this and related molecules.

The Chloroacetamide Moiety: A Reactive Pharmacophore

The biological activity of this compound is fundamentally linked to the reactivity of the α-chloro group. The electron-withdrawing nature of the adjacent carbonyl group renders the α-carbon electrophilic and susceptible to nucleophilic attack. This chemical property is the cornerstone of the covalent modification of biological targets.

-

Key Reactive Site: The carbon atom bearing the chlorine is the primary site of reaction.

-

Nucleophilic Targets: The most common biological nucleophiles targeted by chloroacetamides are the sulfhydryl groups of cysteine residues in proteins and glutathione (GSH).[1] Other potential targets include the imidazole ring of histidine and the ε-amino group of lysine.

-

Covalent Bond Formation: The reaction results in the formation of a stable thioether bond, leading to irreversible inhibition or modification of the target protein's function.[2]

The cycloheptyl group, a bulky and lipophilic moiety, likely plays a significant role in target recognition and binding affinity, guiding the chloroacetyl group to specific active sites.

Putative Mechanism 1: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The herbicidal action of many chloroacetamides is attributed to their ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with more than 18 carbon atoms.[3] VLCFAs are essential components of various cellular structures, including the plasma membrane and cuticular waxes in plants.

3.1. The VLCFA Elongase Complex: The Primary Target

VLCFA synthesis is carried out by a multi-enzyme complex known as the VLCFA elongase, located in the endoplasmic reticulum. Chloroacetamides are potent inhibitors of the condensing enzyme within this complex, which is the key enzyme responsible for the initial carbon-carbon bond formation in the elongation cycle.[3]

3.2. Downstream Consequences of VLCFA Inhibition

Inhibition of VLCFA synthesis leads to a cascade of events that are detrimental to plant growth and development:

-

Disrupted Membrane Integrity: A deficiency in VLCFAs alters the composition and stability of cellular membranes, leading to increased permeability and leakage.[3]

-

Impaired Cell Division and Expansion: The inability to form new membranes prevents cell division and expansion, ultimately halting shoot and root growth.[3]

-

Inhibition of Seedling Growth: This mechanism is particularly effective against germinating seedlings, which have a high demand for membrane synthesis.[3]

Proposed Mechanism of Action Diagram: Inhibition of VLCFA Synthesis

Caption: Putative inhibition of the VLCFA elongase complex by this compound.

Putative Mechanism 2: Antimicrobial Activity

Several N-substituted 2-chloroacetamides have demonstrated antibacterial and antifungal properties.[4] The presence of the chlorine atom on the alpha-carbon appears to be crucial for this activity.[5]

4.1. Potential Bacterial Target: Penicillin-Binding Proteins (PBPs)

A plausible mechanism for the antibacterial action of this compound is the inhibition of penicillin-binding proteins (PBPs). PBPs are a group of enzymes essential for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall.[5]

-

Active Site Cysteine: Many PBPs have a critical cysteine residue in their active site.

-

Covalent Modification: The electrophilic chloroacetyl group of this compound could form a covalent bond with this cysteine, leading to irreversible enzyme inhibition.

-

Consequence: Inhibition of PBPs disrupts cell wall synthesis, leading to cell lysis and bacterial death.[5]

The cycloheptyl group may contribute to the binding affinity and selectivity for the PBP active site.

Proposed Mechanism of Action Diagram: Antibacterial Activity

Caption: Hypothesized inhibition of penicillin-binding proteins by this compound.

Putative Mechanism 3: Cytotoxicity and Anticancer Potential

The chloroacetamide moiety has been explored as a "warhead" in the design of potential anticancer agents.[6] The cytotoxicity of these compounds is often linked to the induction of cellular stress and apoptosis.

5.1. Induction of Oxidative Stress

Chloroacetamides can induce the production of reactive oxygen species (ROS) within cells.[7] An excess of ROS leads to oxidative stress, which can damage cellular components, including lipids, proteins, and DNA.[7] This DNA damage can trigger apoptotic pathways.

5.2. Inhibition of Glutathione S-Transferase (GST)

Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in detoxification by conjugating electrophilic compounds with glutathione. In cancer cells, overexpression of GSTs can contribute to drug resistance. Chloroacetamides can act as inhibitors of GST.[8]

-

Mechanism of Inhibition: The chloroacetamide can form a conjugate with glutathione, and this conjugate can then bind to and inhibit GST.[8]

-

Consequences: Inhibition of GST can lead to an accumulation of toxic compounds and ROS, further promoting apoptosis. It can also sensitize cancer cells to other chemotherapeutic agents.

Proposed Mechanism of Action Diagram: Cytotoxicity

Caption: Putative cytotoxic mechanisms of this compound.

Experimental Protocols for Mechanism Validation

To validate the proposed mechanisms of action for this compound, a series of well-established experimental protocols can be employed.

6.1. Protocol for Assessing VLCFA Synthesis Inhibition

Objective: To determine if this compound inhibits VLCFA synthesis in a plant-based system.

Methodology:

-

Microsome Isolation: Isolate microsomes from a suitable plant source, such as leek seedlings, which are known to have an active VLCFA elongase system.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the isolated microsomes, a radiolabeled precursor (e.g., [14C]-malonyl-CoA), and a fatty acid primer (e.g., oleoyl-CoA).

-

Add varying concentrations of this compound to the reaction mixtures.

-

Incubate the reactions to allow for fatty acid elongation.

-

-

Lipid Extraction and Analysis:

-

Stop the reactions and extract the total lipids.

-

Separate the fatty acid methyl esters by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quantify the incorporation of the radiolabel into VLCFAs using a scintillation counter or mass spectrometry.

-

-

Data Analysis: Determine the IC50 value of this compound for VLCFA synthesis inhibition.

6.2. Protocol for Evaluating Antibacterial Activity and Target Engagement

Objective: To assess the antibacterial efficacy of this compound and its potential interaction with PBPs.

Methodology:

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Perform a broth microdilution assay using a panel of Gram-positive and Gram-negative bacteria.

-

Determine the lowest concentration of this compound that inhibits visible bacterial growth.

-

-

PBP Binding Assay:

-

Isolate bacterial membranes containing PBPs.

-

Incubate the membranes with varying concentrations of this compound.

-

Add a fluorescently labeled penicillin derivative (e.g., Bocillin FL) that binds to the active site of PBPs.

-

Separate the proteins by SDS-PAGE and visualize the fluorescently labeled PBPs.

-

A decrease in fluorescence intensity in the presence of this compound would indicate competitive binding to the PBP active site.

-

6.3. Protocol for Investigating Cytotoxicity and Apoptosis Induction

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and elucidate the underlying mechanism.

Methodology:

-

Cell Viability Assay:

-

Treat a panel of cancer cell lines with increasing concentrations of this compound for various time points.

-

Assess cell viability using an MTT or similar colorimetric assay.

-

Calculate the IC50 value for each cell line.

-

-

ROS Detection Assay:

-

Treat cells with this compound.

-

Load the cells with a fluorescent ROS indicator dye (e.g., DCFDA).

-

Measure the fluorescence intensity using a plate reader or flow cytometer.

-

-

Apoptosis Assay:

-

Treat cells with this compound.

-

Stain the cells with Annexin V and propidium iodide (PI).

-

Analyze the cell populations by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.

-

-

GST Inhibition Assay:

-

Use a commercially available GST activity assay kit.

-

Measure the enzymatic activity of purified GST or cell lysates in the presence and absence of this compound.

-

Quantitative Data Summary (from related compounds)

| Compound Class | Biological Activity | Target/Mechanism | Potency (Example) | Reference |

| Chloroacetamides | Herbicidal | VLCFA Elongase Inhibition | IC50 = 10-100 nM | [3] |

| Chloroacetamides | Antibacterial | PBP Inhibition (putative) | MIC values vary | [5] |

| Chloroacetamides | Anticancer | Apoptosis Induction | IC50 values in µM range | [6] |

| Chloroacetamides | Anticancer | GST Inhibition | Varies | [8] |

Conclusion and Future Directions

This compound is a molecule with the potential for diverse biological activities, predicated on the reactivity of its chloroacetamide moiety. Based on the established mechanisms of action for this class of compounds, it is hypothesized that this compound may function as an inhibitor of VLCFA synthesis, an antimicrobial agent targeting bacterial cell wall synthesis, and a cytotoxic agent that induces oxidative stress and apoptosis in eukaryotic cells. The cycloheptyl group is expected to be a key determinant of its potency and selectivity.

The experimental protocols outlined in this guide provide a clear path for the elucidation of the precise mechanism of action of this compound. Future research should focus on these in vitro assays, followed by in vivo studies to determine its therapeutic or agrochemical potential. Structure-activity relationship (SAR) studies, involving modifications of the cycloalkyl group, could further optimize the activity and selectivity of this promising chemical scaffold.

References

-

Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science, 28(3), 324-329. [Link]

-

de Oliveira, D. M. P., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3948. [Link]

-

Padhariya, K. N., et al. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug Development Research, 81(3), 356-365. [Link]

-

PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Wilkerson, W. G., et al. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(4), 270-277. [Link]

-

Kovalenko, S. I., et al. (2011). Synthesis and biological activity of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1][3][5]triazino[2,3-c]quinazoline-6-yl)thio]acetamides. European Journal of Medicinal Chemistry, 46(9), 4197-4206. [Link]

-

Havryshchuk, L., et al. (2025). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFFOLDS. ScienceRise: Pharmaceutical Science, (2), 4-17. [Link]

-

Gentile, D., & Calabrese, V. (2025). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 30(20), 4881. [Link]

-

Havryshchuk, L., et al. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, (2(50)), 4-17. [Link]

-

Heap, I. (2005). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Weed Science, 53(1), 136-141. [Link]

-

El-Gohary, N. S. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 429-456. [Link]

-

de Oliveira, D. M. P., et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 93(1). [Link]

-

Mallick, A. (2025). Study on Reaction between Chloroformaldehyde and Acetamide. International Journal of Chemical Sciences, 23(4), 1-5. [Link]

-

Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 213-217. [Link]

-

Li, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. International Journal of Molecular Medicine, 47(6), 1-1. [Link]

-

Havryshchuk, L., et al. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ResearchGate. [Link]

-

Armstrong, S. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. Oklahoma State University Extension. Retrieved from [Link]

-

El-Gohary, N. S. (2019). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]

-

Böger, P. (2002). Mode of Action for Chloroacetamides and Functionally Related Compounds. Scilit. [Link]

-

Li, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. PubMed. [Link]

Sources

- 1. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. ijpsr.info [ijpsr.info]

- 5. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]

A Comprehensive Guide to the Spectroscopic Characterization of 2-chloro-N-cycloheptylacetamide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-chloro-N-cycloheptylacetamide (CAS No. 23511-50-4), a key intermediate in various synthetic applications. As researchers and drug development professionals, the unambiguous confirmation of a molecule's structure is paramount to ensuring the validity of downstream results. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and interpretation, thereby providing a self-validating framework for the structural elucidation of this and similar N-substituted chloroacetamides.

Our approach integrates data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive and definitive characterization.

Synthesis Pathway and Rationale

Before delving into the spectroscopic analysis, it is crucial to understand the molecule's synthetic origin. This compound is typically synthesized via the N-acylation of cycloheptylamine with chloroacetyl chloride.[1] This reaction is robust and high-yielding, often employing a base to scavenge the HCl byproduct.[2][3] Understanding this pathway is critical as it informs our expectations of the final structure and potential side products or unreacted starting materials that could appear in analytical spectra.

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the carbon-hydrogen framework. For this analysis, we will reference data from the closely related analog, 2-chloro-N-cyclohexylacetamide, to provide validated chemical shift assignments.[4] The electronic environment of the protons and carbons in the cyclohexyl and cycloheptyl rings are sufficiently similar for a reliable comparative analysis.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides a quantitative map of the different types of protons in the molecule. Key signals are expected for the amide proton (N-H), the alpha-methine proton on the cycloheptyl ring (N-CH), the dichloromethyl protons (Cl-CH₂), and the methylene protons of the cycloheptyl ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing properties for moderately polar organic compounds and its single, easily identifiable solvent peak at ~7.26 ppm.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength is advantageous for resolving the complex multiplets of the cycloheptyl ring protons.

-

Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform. Phase and baseline correct the spectrum and integrate all signals.

Data Interpretation and Discussion

The expected ¹H NMR signals are assigned based on established chemical shift principles and comparison with the known spectrum of 2-chloro-N-cyclohexylacetamide.[4]

| Signal Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale and Expert Insights |

| Cycloheptyl CH₂ | 1.10 - 2.00 | Multiplet (m) | 12H | These protons reside on the saturated cycloheptyl ring. Their signals overlap significantly, resulting in a complex multiplet. The broad range is due to the various diastereotopic environments within the flexible seven-membered ring. |

| Cl-CH₂ | ~4.02 | Singlet (s) | 2H | The protons on the carbon adjacent to the chlorine atom are deshielded by its electronegativity. They appear as a sharp singlet because there are no adjacent protons to couple with. This is a highly characteristic signal for the chloroacetyl moiety.[4][5] |

| N-CH | ~3.90 | Multiplet (m) | 1H | This methine proton is attached to both the nitrogen and the cycloheptyl ring. It is deshielded by the adjacent amide nitrogen, shifting it downfield. It appears as a multiplet due to coupling with the adjacent CH₂ protons on the ring. |

| N-H | ~6.40 | Broad Singlet (br s) | 1H | The amide proton signal is typically broad due to quadrupole coupling with the ¹⁴N nucleus and potential hydrogen bonding. Its chemical shift can be variable and is dependent on concentration and solvent.[4] |

Table 1: Predicted ¹H NMR spectral data for this compound in CDCl₃.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

Proton-decoupled ¹³C NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Given the symmetry of the cycloheptyl ring, fewer than 9 signals may be observed if ring-flipping is fast on the NMR timescale at room temperature.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR requires a more concentrated sample or a longer acquisition time due to the low natural abundance of the ¹³C isotope.

-

Data Acquisition: Acquire a proton-decoupled spectrum on a 100 MHz (or higher) spectrometer. This decoupling simplifies the spectrum to a series of singlets, where each peak corresponds to a unique carbon environment.

-

Processing: Process the FID similarly to the ¹H spectrum. The typical chemical shift range for organic molecules is 0-220 ppm.

Data Interpretation and Discussion

The interpretation relies on established chemical shift ranges for different carbon types.[6][7]

| Signal Assignment | Expected δ (ppm) | Rationale and Expert Insights |

| Cycloheptyl CH₂ | 24 - 38 | The aliphatic sp³ carbons of the cycloheptyl ring appear in this characteristic upfield region. Due to the ring's flexibility, multiple distinct signals are expected. |

| Cl-CH₂ | ~43 | The carbon atom bonded to the electronegative chlorine is shifted downfield relative to a standard alkane carbon. This is a key identifier for the chloroacetyl group. |

| N-CH | ~52 | The carbon atom directly attached to the amide nitrogen is deshielded and appears in this midfield region. |

| C=O (Amide) | ~166 | The carbonyl carbon of the amide is significantly deshielded and appears far downfield. This is a highly characteristic signal confirming the presence of the amide functional group.[6] |

Table 2: Predicted ¹³C NMR spectral data for this compound in CDCl₃.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid powder directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first, which is then automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the key absorption bands and assign them to specific functional group vibrations.

Data Interpretation and Discussion

The IR spectrum of an N-substituted amide is characterized by several strong, distinct bands.[8]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Expert Insights |

| ~3300 | N-H Stretch | Strong, Sharp | This sharp band is characteristic of a secondary amide N-H bond. Its position indicates that hydrogen bonding is present, but not as extensive as in primary amides.[8] |

| 2850 - 2950 | C-H Stretch (sp³) | Strong | These bands correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the cycloheptyl and CH₂Cl groups. |

| ~1650 | C=O Stretch (Amide I) | Very Strong | This is one of the most prominent peaks in the spectrum and is definitive for the amide carbonyl group. Its position is sensitive to the molecular environment but is consistently strong.[9] |

| ~1550 | N-H Bend (Amide II) | Strong | This band arises from a coupled vibration of the N-H in-plane bend and the C-N stretch. The presence of both strong Amide I and Amide II bands is conclusive evidence for a secondary amide linkage.[8] |

| ~750 | C-Cl Stretch | Medium-Strong | The carbon-chlorine stretching vibration typically appears in the fingerprint region. Its presence supports the chloroacetyl substructure. |

Table 3: Predicted IR absorption bands for this compound.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. For this molecule, Electron Ionization (EI) is a suitable technique.

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Interpretation and Discussion

The molecular formula of this compound is C₉H₁₆ClNO, with a monoisotopic mass of approximately 189.09 Da.

-

Molecular Ion ([M]⁺): The most critical signal is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as a characteristic pair of peaks: [M]⁺ at m/z 189 and [M+2]⁺ at m/z 191, with a relative intensity ratio of approximately 3:1. This isotopic pattern is a definitive confirmation of the presence of one chlorine atom.

-

Key Fragmentation Pathways: The high-energy ionization process induces fragmentation, providing valuable structural clues. The most likely fragmentation involves cleavage of bonds alpha to the carbonyl group and the nitrogen atom.

Caption: Plausible EI-MS fragmentation pathway for this compound.

Expected Fragments:

-

m/z 77/79: Represents the [ClCH₂C=O]⁺ fragment, confirming the chloroacetyl group. The 3:1 isotopic pattern will be visible here as well.

-

m/z 112: Loss of the chloroacetyl radical to give the [C₇H₁₄N]⁺ fragment.

-

m/z 49/51: Represents the chloromethyl cation [CH₂Cl]⁺, also showing the characteristic chlorine isotope pattern.

Table 4: Predicted key fragments in the EI mass spectrum of this compound.

Integrated Spectroscopic Analysis: A Self-Validating Conclusion

By synthesizing the data from all three techniques, we establish a robust and self-validating structural confirmation of this compound.

-

Mass Spectrometry confirms the molecular weight (189.68 g/mol ) and elemental composition, specifically the presence of a single chlorine atom via the [M]⁺/[M+2]⁺ isotopic pattern.

-